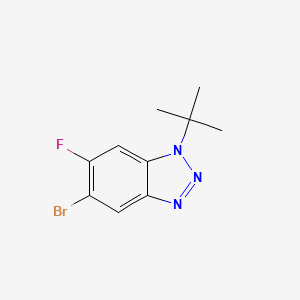

5-Bromo-1-tert-butyl-6-fluorobenzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

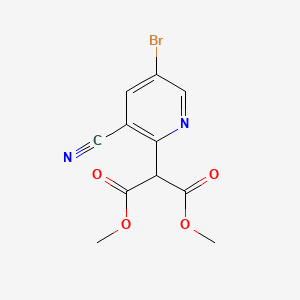

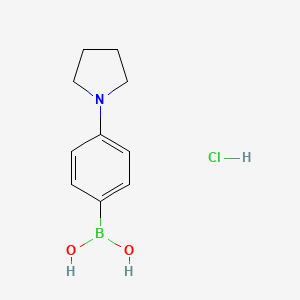

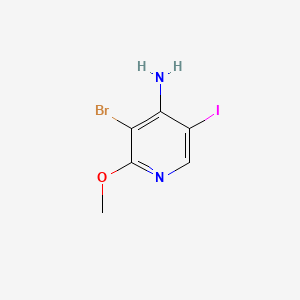

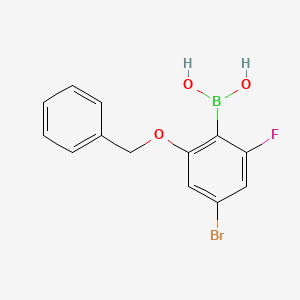

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a chemical compound with the molecular formula C10H11BrFN3 . It has an average mass of 271.129 Da and a monoisotopic mass of 270.016785 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole comprises of bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms . The presence of these atoms and their arrangement give the compound its unique properties.Physical And Chemical Properties Analysis

5-Bromo-1-tert-butyl-6-fluorobenzotriazole is a solid compound . Its empirical formula is C11H12BrFN2 and it has a molecular weight of 271.13 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Regioselective Ortho-Lithiation : Research demonstrates the utility of potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide for deprotonation of fluoroarenes, leading to regioselective lithiation adjacent to fluorine atoms. This methodology is pivotal for synthesizing complex molecules, potentially including derivatives of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, by allowing for selective functionalization at specific sites on the aromatic ring (Mongin & Schlosser, 1996).

Telescoping Process for Drug Intermediate Synthesis : The telescoping process, which reduces the number of isolation steps in a synthesis pathway, has been applied to improve the synthesis of drug intermediates. This approach can enhance the yield and purity of compounds similar to 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, demonstrating its potential application in medicinal chemistry (Nishimura & Saitoh, 2016).

Biological Evaluation

Substituted Pyrazinecarboxamides : Analogous compounds, such as substituted pyrazinecarboxamides, have been synthesized and evaluated for their biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting effects. These studies suggest a potential avenue for exploring the biological activities of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole derivatives in various pharmacological contexts (Doležal et al., 2006).

Halogen-Substituted Heteroaromatic Carbenes : Research on halogen-containing heteroaromatic carbenes, including triazoles, has uncovered their potential for generating new zwitterionic compounds and undergoing unique transformations. This highlights the versatility of halogen-substituted compounds in synthetic and medicinal chemistry, potentially applicable to 5-Bromo-1-tert-butyl-6-fluorobenzotriazole (Glinyanaya et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-1-tert-butyl-6-fluorobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIHMRBGJXXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742859 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-tert-butyl-6-fluorobenzotriazole | |

CAS RN |

1365271-86-8 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)